Laudanosine - 1699-51-0

Laudanosine

Catalog Number: EVT-272622
CAS Number: 1699-51-0
Molecular Formula: C21H27NO4
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Laudanosine is a benzyltetrahydroisoquinoline alkaloid. [] It is a major metabolite of the neuromuscular blocking drugs atracurium and cisatracurium. [] Laudanosine is a tertiary amine with a molecular weight of 357.46 g/mol. [] Its role in scientific research centers on its potential neurotoxic effects, its interactions with various receptors in the nervous system, and its use as a research tool to investigate the function of ion channels.

Future Directions
  • Exploring its potential neuroprotective effects: The interaction of laudanosine with opioid and nicotinic acetylcholine receptors, known to possess neuroprotective properties, warrants further investigation as a potential therapeutic strategy in conditions like stroke or neurodegenerative diseases. []

Atracurium Besylate

Compound Description: Atracurium besylate is a non-depolarizing neuromuscular blocking agent used to facilitate endotracheal intubation and induce skeletal muscle relaxation during surgery or mechanical ventilation []. It undergoes spontaneous non-enzymatic biotransformation, yielding laudanosine and an acrylate moiety [].

Relevance: Atracurium besylate is the parent compound of laudanosine, metabolized in the body to produce laudanosine [].

Cisatracurium

Compound Description: Cisatracurium is a non-depolarizing neuromuscular blocking agent and is one of the ten isomers found in atracurium []. It is known to be more potent and less likely to release histamine than atracurium []. Like atracurium, it undergoes Hofmann elimination to produce laudanosine, but at significantly lower levels [, ].

Relevance: Cisatracurium shares a structural similarity to atracurium and is also metabolized to laudanosine, although it produces lower levels of laudanosine compared to atracurium [, ].

Monoquaternary Alcohol

Compound Description: Monoquaternary alcohol is a metabolite of both atracurium and cisatracurium [, , ]. It is formed as a direct product of the ester hydrolysis pathway of atracurium, the primary route of atracurium degradation [].

Relevance: Monoquaternary alcohol is a metabolite of atracurium and cisatracurium, both of which are also metabolized to laudanosine [, , ].

Monoquaternary Acrylate

Compound Description: Monoquaternary acrylate is a breakdown product of atracurium []. It is considered to be pharmacologically insignificant due to its low potency and the small amounts formed after atracurium administration [, ].

Relevance: Monoquaternary acrylate is another breakdown product of atracurium, similar to laudanosine [, ].

Quaternary Acid

Compound Description: Quaternary acid is a breakdown product of atracurium [, ]. Like monoquaternary acrylate, it has low potency and is considered pharmacologically insignificant due to the small quantities formed after atracurium administration [, ].

Relevance: Quaternary acid is another breakdown product of atracurium, similar to laudanosine [, ].

Metolaudanosine

Compound Description: Metolaudanosine is a benzyltetrahydroisoquinoline alkaloid related to laudanosine [, ]. Like laudanosine, it has been found to have a hypotensive effect in cats [, ].

Relevance: Metolaudanosine is structurally similar to laudanosine and belongs to the same chemical class, benzyltetrahydroisoquinolines [, ].

Papaverine

Compound Description: Papaverine is a benzylisoquinoline alkaloid structurally related to laudanosine []. Unlike laudanosine, papaverine exhibits a non-selective or specific inhibitory effect on different forms of cyclic nucleotide phosphodiesterases (PDE) isolated from vascular smooth muscle []. This difference in activity is attributed to the planarity of the isoquinoline ring in papaverine, which facilitates interaction with receptor sites [].

Pseudocodamine (4'-desmethyllaudanosine)

Compound Description: Pseudocodamine is a metabolite of laudanosine identified in dogs, rabbits, and humans [].

Relevance: Pseudocodamine is a direct metabolite of laudanosine and shares a close structural similarity [].

Pseudolaudanine (6-desmethyllaudanosine)

Compound Description: Pseudolaudanine is a metabolite of laudanosine identified in dogs, rabbits, and humans [].

Relevance: Pseudolaudanine is a direct metabolite of laudanosine and shares a close structural similarity [].

Laudanine (3'-desmethyllaudanosine)

Compound Description: Laudanine is a metabolite of laudanosine identified in dogs, rabbits, and humans [].

Relevance: Laudanine is a direct metabolite of laudanosine and shares a close structural similarity [].

Codamine (7-desmethyllaudanosine)

Compound Description: Codamine is a metabolite of laudanosine identified in dogs, rabbits, and humans [].

Relevance: Codamine is a direct metabolite of laudanosine and shares a close structural similarity [].

N-norlaudanosine

Compound Description: N-norlaudanosine is a metabolite of laudanosine identified in dogs, rabbits, and humans [].

Relevance: N-norlaudanosine is a direct metabolite of laudanosine and shares a close structural similarity [].

N-norpseudocodamine

Compound Description: N-norpseudocodamine is a metabolite of laudanosine identified in dogs, rabbits, and humans [].

Relevance: N-norpseudocodamine is a direct metabolite of laudanosine and shares a close structural similarity [].

N-norpseudolaudanine

Compound Description: N-norpseudolaudanine is a metabolite of laudanosine identified in dogs, rabbits, and humans [].

Relevance: N-norpseudolaudanine is a direct metabolite of laudanosine and shares a close structural similarity [].

Methyl-laudanosine

Compound Description: Methyl-laudanosine is a laudanosine quaternary derivative that blocks apamin-sensitive afterhyperpolarization (AHP) of dopaminergic neurons with high affinity for SK channels (IC50 4 μM) []. It shows greater affinity for SK channels than muscarinic (IC50 114 μM) and neuronal nicotinic (IC50 ≥ 367 μM) receptors [].

Relevance: Methyl-laudanosine is structurally similar to laudanosine and provides insights into the structure-activity relationship of laudanosine derivatives, especially regarding their interaction with ion channels involved in neuronal activity [].

Ethyl-laudanosine

Compound Description: Ethyl-laudanosine is a laudanosine derivative that blocks the apamin-sensitive AHP of dopaminergic neurons [].

Relevance: Similar to methyl-laudanosine, ethyl-laudanosine provides further insights into the structure-activity relationship of laudanosine derivatives, especially regarding their interaction with ion channels involved in neuronal activity [].

Classification and Source

Laudanosine is classified as a benzyltetrahydroisoquinoline alkaloid. It was first isolated from opium in 1871, where it occurs in trace amounts (approximately 0.1%) alongside other alkaloids such as morphine and papaverine . This compound is notable for its interactions with several neurotransmitter receptors, including gamma-aminobutyric acid (GABA), glycine, opioid, and nicotinic acetylcholine receptors .

Synthesis Analysis

The synthesis of laudanosine has been explored through various methods:

  1. Classical Isolation: Initially isolated from opium, laudanosine can be obtained through extraction and purification processes.
  2. Chemical Synthesis:
    • Enantioselective Synthesis: Recent studies have developed enantioselective pathways to synthesize (+)-(S)-laudanosine using specific reagents that enhance selectivity for one enantiomer over another .
    • Stevens Rearrangement: This method involves the rearrangement of nitriles to produce laudanosine along with other alkaloids .
  3. Dimers and Derivatives: Research has also focused on synthesizing laudanosine dimers with varying carbon linkers to explore their biological activities .
Molecular Structure Analysis

Laudanosine has a complex molecular structure characterized by the following features:

  • Molecular Formula: C19_{19}H23_{23}NO
  • Molecular Weight: 295.39 g/mol
  • Structural Characteristics: The compound contains a tetrahydroisoquinoline core with a benzylic side chain. Its structure allows for various interactions with biological targets due to the presence of nitrogen and multiple aromatic systems.

The three-dimensional conformation of laudanosine is crucial for its binding affinity to various receptors, influencing its pharmacological effects .

Chemical Reactions Analysis

Laudanosine is involved in several chemical reactions:

  • Dehydrogenation: Partial dehydrogenation of laudanosine can yield papaverine, another significant alkaloid found in opium poppy .
  • Metabolic Pathways: In the human body, laudanosine is primarily metabolized in the liver and kidneys. It is produced as a byproduct during the metabolism of atracurium and cisatracurium, which are used as neuromuscular blockers in anesthesia .
Mechanism of Action

Laudanosine's mechanism of action involves its interaction with multiple neurotransmitter receptors:

  • GABA Receptors: Laudanosine enhances excitatory neurotransmission by interacting with GABA receptors, potentially lowering the seizure threshold .
  • Opioid Receptors: It exhibits analgesic properties through its action on opioid receptors.
  • Nicotinic Acetylcholine Receptors: The compound also modulates nicotinic receptors, contributing to its neuromuscular effects.

These interactions may lead to both therapeutic effects, such as analgesia, and adverse effects like seizures at higher concentrations .

Physical and Chemical Properties Analysis

Laudanosine possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents but less soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

The pharmacokinetics of laudanosine indicate that it can cross the blood-brain barrier, impacting its systemic effects during clinical use .

Applications

Laudanosine has several scientific applications:

Biosynthesis and Natural Occurrence of Laudanosine

Biogenetic Pathways in Papaveraceae Species

Laudanosine (C₂₁H₂₇NO₄), a tetrahydroisoquinoline alkaloid, is a key intermediate in benzylisoquinoline alkaloid (BIA) biosynthesis within Papaver species. In opium poppy (Papaver somniferum), it originates from the central precursor (S)-reticuline, which undergoes two sequential methylation steps:

  • Conversion to (S)-laudanine: (S)-Reticuline is methylated at the 7-O position by reticuline 7-O-methyltransferase (7OMT) [1] [6].
  • N-Methylation to laudanosine: (S)-Laudanine is N-methylated by an N-methyltransferase (NMT), forming (S)-laudanosine [6] [10].

Laudanosine then undergoes N-demethylation to yield tetrahydropapaverine, which is dehydrogenated to form papaverine [6]. This pathway is tissue-specific, with higher transcript levels of 7OMT observed in P. somniferum varieties and some P. orientale and P. bracteatum individuals [1] [7]. Laudanosine accumulation correlates with high 7OMT expression, confirmed via LC-MS/MS in stem, leaf, and capsule tissues [1].

Table 1: Distribution of Laudanosine in Selected Papaveraceae Species

SpeciesTissue LocalizationRelative Abundance
Papaver somniferumStem, leaves, capsulesHigh
Papaver orientaleCapsulesModerate
Papaver bracteatumLeavesLow
Papaver arenariumTrace levelsVery low

Enzymatic Mechanisms in Laudanosine Formation

Two methyltransferases catalyze critical steps in laudanosine biosynthesis:

  • Reticuline 7-O-methyltransferase (7OMT):
  • Substrate: (S)-Reticuline
  • Cofactor: S-adenosyl-L-methionine (SAM)
  • Function: Transfers a methyl group to the 7-hydroxyl position of reticuline [7].
  • Kinetic parameters: Higher affinity for reticuline than for earlier BIAs like norcoclaurine [7].
  • N-Methyltransferase (NMT):
  • Converts laudanine to laudanosine via N-methylation [6] [10].
  • Distinct from coclaurine N-methyltransferase (CNMT), which acts earlier in BIA pathways [7].

Gene silencing of 7OMT in P. somniferum significantly reduces total alkaloid content in stems, confirming its role in channeling flux toward laudanosine and papaverine [7]. Conversely, 7OMT overexpression increases morphine accumulation in stems but suppresses it in capsules, demonstrating tissue-specific regulatory effects [7].

Table 2: Key Enzymes in Laudanosine Biosynthesis

EnzymeGeneReaction CatalyzedSubstrate Specificity
Reticuline 7-OMT7OMT7-O-methylation of reticulineStrict for (S)-reticuline
Laudanine NMTNMTN-methylation of laudanineBenzylisoquinoline scaffold

Role in Endogenous Alkaloid Synthesis in Animal Models

Laudanosine is not synthesized de novo in animals but arises as a metabolite of synthetic neuromuscular blocking agents:

  • Atracurium/Cisatracurium Metabolism:
  • Laudanosine is the primary metabolite of atracurium and cisatracurium via Hofmann elimination (non-enzymatic degradation) and ester hydrolysis [4] [9].
  • Cisatracurium generates ~5-fold less laudanosine than atracurium due to structural differences [4].
  • Pharmacological Implications:
  • Laudanosine crosses the blood-brain barrier in animal models (CSF/plasma ratio: 0.3–0.6 in dogs) [4].
  • It interacts with γ-aminobutyric acid (GABA), opioid, and neuronal nicotinic acetylcholine receptors, potentially contributing to CNS excitation at high concentrations [4] [8].
  • Transplacental Transfer:
  • In pregnant animal models, laudanosine crosses the placental barrier, with transfer rates up to 14% of maternal concentrations [4].

Metabolism in animals is organ-dependent: hepatic failure prolongs its elimination half-life, while renal failure increases plasma concentrations due to reduced clearance [4] [9].

Properties

CAS Number

1699-51-0

Product Name

Laudanosine

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3

InChI Key

KGPAYJZAMGEDIQ-UHFFFAOYSA-N

SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC

Solubility

Soluble in DMSO

Synonyms

Laudanosine; AI3-61890; AI3 61890; AI361890; NSC 94267; NSC-94267; NS 94267;

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.